(4-Chlorophenyl)(4-(ethylthio)phenyl)methanol
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Overview
Description
(4-Chlorophenyl)(4-(ethylthio)phenyl)methanol is an organic compound with the molecular formula C15H15ClOS It is characterized by the presence of a chlorophenyl group and an ethylthio phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(ethylthio)phenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-(ethylthio)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-(ethylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzophenone or 4-(ethylthio)benzaldehyde.
Reduction: Formation of 4-chlorophenylmethanol or 4-(ethylthio)phenylmethanol.
Substitution: Formation of compounds like 4-methoxyphenyl(4-(ethylthio)phenyl)methanol or 4-cyanophenyl(4-(ethylthio)phenyl)methanol.
Scientific Research Applications
(4-Chlorophenyl)(4-(ethylthio)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-(ethylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-methylthio)phenylmethanol
- (4-Chlorophenyl)(4-(propylthio)phenyl)methanol
- (4-Chlorophenyl)(4-(butylthio)phenyl)methanol
Uniqueness
(4-Chlorophenyl)(4-(ethylthio)phenyl)methanol is unique due to the presence of both a chlorophenyl and an ethylthio phenyl group, which confer distinct chemical and biological properties. Compared to its analogs, the ethylthio group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-ethylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJCHTBUTYULDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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